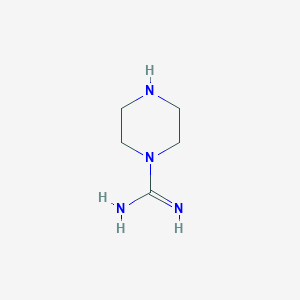

Piperazine-1-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWBXCGKRKUYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375151 | |

| Record name | Piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-84-9 | |

| Record name | 1-Piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45695-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and history of Piperazine-1-carboximidamide

The Hidden Scaffold: A Technical Guide to Piperazine-1-carboximidamide

Executive Summary

This compound (CAS: 1464-00-2), also known as 1-amidinopiperazine, represents a convergence of two "privileged" medicinal scaffolds: the piperazine ring and the guanidine moiety. While often overshadowed by its derivatives, this molecule serves as a critical intermediate in the synthesis of antihypertensive and antiviral agents and has recently emerged as a potent lead structure in antifungal research.

This technical guide dissects the molecule’s history, synthesis, and mechanism of action. It moves beyond basic descriptions to provide a self-validating synthetic protocol and a mechanistic analysis of its reactive oxygen species (ROS)-dependent fungicidal activity.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a six-membered saturated piperazine ring mono-substituted with a carboximidamide (guanidine) group. This unique topology creates a "bicephalic" basicity profile:

-

The Guanidine Head: Highly basic (pKa ~12–13), it remains protonated at physiological pH, mimicking the arginine side chain and facilitating membrane interactions via cation-pi bonding.

-

The Piperazine Tail: Provides a semi-rigid scaffold that positions the guanidine group in 3D space, critical for receptor docking (e.g., GABA receptors in helminths or mitochondrial targets in fungi).

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 1-Amidinopiperazine; 1-Piperazinecarboxamidine |

| CAS Number | 1464-00-2 |

| Molecular Formula | C5H12N4 |

| Molecular Weight | 128.18 g/mol |

| Key Salt Form | Sulfate (2:1) (CAS: 22365-47-5) |

Part 2: Historical Genesis – The Convergence of Two Lineages

The discovery of this compound was not a singular "eureka" moment but the inevitable result of combinatorial medicinal chemistry in the mid-20th century. It emerged from the collision of two distinct drug discovery timelines:

1. The Guanidine Lineage (1920s–1950s): Research into Galega officinalis (Goat’s Rue) identified guanidine as a hypoglycemic agent. This led to the synthesis of Synthalin (an alkyl-diguanidine). Chemists began cyclizing these structures to reduce toxicity, eventually exploring heterocyclic guanidines.

2. The Piperazine Lineage (1950s): In 1953, piperazine was identified as a potent anthelmintic (anti-worm) agent. Its mechanism involved flaccid paralysis of the parasite via GABA agonism.

The Fusion (1960s–Present): Medicinal chemists reasoned that attaching a guanidine group to a piperazine ring might combine the bioavailability of piperazine with the receptor-binding affinity of guanidines. This created this compound. While initially an intermediate for drugs like Moroxydine (antiviral) and precursors to Debrisoquine -like structures, it recently gained independence as a probe for mitochondrial-mediated apoptosis in fungi [1].

Part 3: Mechanism of Action (MoA)

The biological activity of this compound is context-dependent. Its most scientifically significant MoA is its fungicidal activity, which operates via a "Trojan Horse" mechanism involving mitochondrial disruption.

Antifungal Mechanism: The ROS Cascade

Research by François et al. (2009) revealed that 1-amidinopiperazine derivatives do not merely inhibit cell wall synthesis (like azoles). Instead, they trigger a lethal accumulation of Reactive Oxygen Species (ROS) .

-

Uptake: The molecule enters the fungal cell, likely exploiting polyamine transporters due to its structural similarity to arginine/agmatine.

-

Mitochondrial Targeting: It interferes with the mitochondrial fission machinery, specifically interacting with proteins Dnm1 and Fis1 [2].

-

ROS Burst: This disruption causes a collapse of the mitochondrial membrane potential, leading to a massive release of ROS.

-

Apoptosis: The oxidative stress triggers caspase-dependent apoptosis, killing the cell (fungicidal) rather than just stopping growth (fungistatic).

Visualizing the Pathway:

Figure 1: The fungicidal mechanism of action involving mitochondrial fission disruption and ROS accumulation.

Part 4: Self-Validating Synthesis Protocol

Objective: Synthesis of this compound Sulfate. Method: S-Methylisothiourea Sulfate Route. Rationale: This method is superior to cyanamide fusion because it avoids polymerization side reactions and yields the stable sulfate salt directly.

Reagents:

-

S-Methylisothiourea sulfate (2:1 salt)

-

Ethanol (solvent)

-

Water (solvent)

The Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (containing bleach solution to neutralize methyl mercaptan), dissolve S-methylisothiourea sulfate (0.1 mol) in 50 mL of water.

-

Addition: Add Piperazine (0.2 mol) dissolved in 50 mL of ethanol. Note: Excess piperazine is used to drive the equilibrium and prevent bis-guanidylation.

-

Reflux (The Validation Step): Heat the mixture to reflux (approx. 80°C).

-

Self-Validation Check 1: You should observe the evolution of methyl mercaptan (methanethiol) gas. This confirms the nucleophilic attack of the piperazine nitrogen on the thiourea carbon. Caution: This gas is toxic and foul-smelling; the trap is mandatory.

-

-

Duration: Reflux for 3–5 hours until gas evolution ceases.

-

Self-Validation Check 2: Test the pH of the vapor. If ammonia is detected (basic litmus), the temperature is too high, causing hydrolysis of the guanidine group. Reduce heat immediately.

-

-

Isolation: Cool the solution to 0°C. The product, this compound sulfate, is less soluble than the starting materials and will precipitate as white crystals.

-

Purification: Filter the crystals and wash with cold ethanol to remove unreacted piperazine and mercaptan residues. Recrystallize from water/ethanol (1:3).

Synthesis Logic Diagram:

Figure 2: Synthetic pathway via the S-methylisothiourea route, highlighting the critical gas evolution step.

Part 5: Pharmaceutical Applications & Future Outlook

The this compound scaffold is currently under-utilized but holds significant potential in three areas:

-

Next-Generation Antifungals: With resistance to azoles (fluconazole) rising, the ROS-dependent mechanism of carboximidamide derivatives offers a non-overlapping resistance profile. Lead compounds from the François et al. library have shown efficacy against Candida biofilms, a notorious clinical challenge [1].

-

Antihypertensive Intermediates: The scaffold serves as a precursor for "masked" guanidines. By reacting the free nitrogen of the piperazine ring, chemists can link this "warhead" to lipophilic carriers, improving oral bioavailability for cardiovascular targets.

-

Probe Molecules: Due to its specific interaction with mitochondrial fission proteins (Dnm1), 1-amidinopiperazine is a valuable chemical biology tool for studying mitochondrial dynamics in eukaryotic cells [2].

References

-

François, I. E., et al. (2009).[3][4][5] "Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species."[4][5] ChemMedChem, 4(10), 1714–1721.[5] Link

-

Bink, A., et al. (2010).[3] "A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast."[3] FEMS Yeast Research, 10(7), 812–818.[3] Link

-

Organic Syntheses. (General reference for S-methylisothiourea reactions). "Preparation of Guanidines from Methyl Isothiourea." Org.[6][7][8] Synth. Coll. Vol. 3, p.440. Link

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Amidine synthesis by imidoylation [organic-chemistry.org]

Technical Guide: Biological Profiling and Therapeutic Potential of Piperazine-1-carboximidamide Scaffolds

This technical guide details the chemical, biological, and therapeutic profiles of Piperazine-1-carboximidamide (also known as 1-amidinopiperazine or piperazine-1-carboxamidine). It distinguishes this guanidine-based scaffold from its urea analogue (carboxamide) and focuses on its utility in antifungal, neuropharmacological, and antimicrobial drug discovery.

Executive Summary

This compound represents a privileged structural motif in medicinal chemistry, characterized by the fusion of a semi-rigid piperazine ring with a highly basic guanidine moiety. Unlike its urea counterpart (piperazine-1-carboxamide), the carboximidamide core exhibits unique physicochemical properties—specifically high basicity (

Chemical Foundation & Structural Significance

The core structure consists of a piperazine ring nitrogen-substituted with a carboximidamide group (

-

Basicity & Ionization: At physiological pH (7.4), the amidine group is protonated, carrying a positive charge. This cationic nature is critical for:

-

Membrane Interaction: Electrostatic attraction to negatively charged microbial cell membranes.

-

Receptor Binding: Mimicking the guanidinium group of arginine in enzyme active sites (e.g., kinases, proteases).

-

-

Structural Rigidity: The piperazine ring restricts the conformational freedom of the attached pharmacophores, reducing the entropic penalty upon binding to target proteins.

Critical Distinction: Urea vs. Guanidine

| Feature | Piperazine-1-carboxamide | Piperazine-1-carboximidamide |

| Functional Group | Urea ( | Guanidine ( |

| Character | Neutral, H-bond donor/acceptor | Highly Basic, Cationic |

| Primary Utility | Anthelmintic (e.g., Diethylcarbamazine) | Antifungal, Neuroprotective (Agmatine mimic) |

Synthetic Pathways

Synthesis of the carboximidamide core requires specific guanidylation reagents. The direct reaction with cyanamide is possible but often yields mixtures. The S-Methylisothiourea route is the preferred "Gold Standard" for laboratory-scale synthesis due to higher yields and cleaner workups.

Method A: S-Methylisothiourea Sulfate Route (Recommended)

This method converts a secondary amine (piperazine derivative) into a guanidine using a thiourea intermediate.

Reaction Scheme:

Method B: Cyanamide Route

Direct condensation of piperazine salts with cyanamide (

-

Pros: Atom economy.

-

Cons: Polymerization of cyanamide; requires careful pH control to prevent hydrolysis to urea.

Caption: Comparative synthetic routes for the generation of the this compound scaffold.

Biological Activity Profiles

Antifungal Activity (ROS Induction)

Derivatives of this compound, such as BAR0329 , have demonstrated potent fungicidal activity against Candida albicans and Saccharomyces cerevisiae.

-

Mechanism of Action (MoA): The cationic guanidine group facilitates entry into the fungal mitochondria. Once inside, the compound disrupts the electron transport chain (ETC), leading to a massive accumulation of endogenous Reactive Oxygen Species (ROS) .

-

Outcome: ROS accumulation triggers mitochondrial fission-dependent apoptosis (programmed cell death) rather than simple necrosis.

-

Key SAR: Bulky hydrophobic substituents (e.g., chlorobenzyl) at the N4 position of the piperazine ring enhance fungal membrane penetration, while the N1-carboximidamide remains the effector warhead.

Neuropharmacology (Agmatine Mimicry)

Agmatine (decarboxylated arginine) is an endogenous neurotransmitter/neuromodulator. This compound is a structural isostere of agmatine.

-

Target: Imidazoline receptors (

) and -

Effect: Modulation of neurotransmitter release (glutamate/GABA).

-

Therapeutic Potential: Neuroprotection in ischemic stroke models and potential antidepressant effects via regulation of the monoaminergic system.

Antimicrobial & Antiviral Potential[1]

-

Antibacterial: The scaffold acts similarly to cationic antimicrobial peptides (AMPs), disrupting bacterial cell membranes via electrostatic interactions. Activity is noted against M. tuberculosis in specific piperidinyl/piperazinyl derivatives.

-

Antiviral: N-amidinopiperazine derivatives have been explored as inhibitors of viral entry or replication enzymes, often serving as a basic anchor within a larger hydrophobic pocket of viral proteases.

Structure-Activity Relationships (SAR)[2]

The biological efficacy of the scaffold relies on a delicate balance between the hydrophilic "warhead" (amidine) and the hydrophobic "tail" (N4-substituent).

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.

Experimental Protocols

Protocol 6.1: Synthesis of 1-Amidino-4-benzoylpiperazine Sulfate

Based on the method by Southwick & Dhawan (1976).

Reagents:

-

1-Benzoylpiperazine (10 mmol)

-

S-Methylisothiourea sulfate (5 mmol) (Stoichiometry: 2:1 amine to sulfate)

-

Ethanol (50% aqueous solution)

Procedure:

-

Dissolution: Dissolve 1.90 g (10 mmol) of 1-benzoylpiperazine and 1.39 g (5 mmol) of S-methylisothiourea sulfate in 20 mL of 50% aqueous ethanol.

-

Reflux: Heat the mixture to reflux. A trap should be used to neutralize the evolved methyl mercaptan (MeSH) gas (noxious odor). Reflux for 6–12 hours.

-

Precipitation: Cool the reaction mixture to room temperature. The product, 1-amidino-4-benzoylpiperazine sulfate, typically precipitates as a white crystalline solid.[1]

-

Filtration: Filter the solid and wash with cold ethanol/acetone.

-

Recrystallization: Recrystallize from hot aqueous ethanol to achieve analytical purity.

-

Yield: Typical yields range from 50–70%.

Protocol 6.2: Antifungal ROS Accumulation Assay

To validate the mechanism of action for new derivatives.

Materials:

-

Candida albicans culture (log phase)

-

Dihydrorhodamine 123 (DHR123) or H2DCFDA (ROS probe)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Incubation: Treat C. albicans (

cells/mL) with the test compound at -

Staining: Add DHR123 (final concentration 5 µg/mL) to the cell suspension. Incubate for 30 minutes in the dark.

-

Wash: Centrifuge cells (3000 rpm, 5 min) and wash twice with PBS to remove extracellular dye.

-

Analysis: Resuspend in PBS and analyze via Flow Cytometry (excitation 488 nm, emission 530 nm).

-

Validation: A significant right-shift in fluorescence intensity compared to the untreated control indicates intracellular ROS accumulation.[4]

References

-

Southwick, P. L., & Dhawan, B. (1976).[1] The Synthesis of 1-Amidino-4-aroylpiperazines. Organic Preparations and Procedures International, 8(5), 205–210.[1] Link

-

François, I. E., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species.[2] ChemMedChem, 4(10), 1714–1721. Link

-

Aerts, A. M., et al. (2011). A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast.[3] FEMS Yeast Research, 11(1), 115-126. Link

-

PubChem. (2025). This compound.[2][3][5] National Library of Medicine. Link

-

Pilet, O., et al. (2023).[6] Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6500. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. acgpubs.org [acgpubs.org]

Technical Monograph: Spectroscopic Profiling of Piperazine-1-carboximidamide

Executive Summary & Chemical Profile

Piperazine-1-carboximidamide (commonly known as 1-Amidinopiperazine or 1-Piperazinecarboxamidine) acts as a critical guanidine-based scaffold in the synthesis of antihypertensive agents (e.g., debrisoquine derivatives) and antiviral compounds. Its high polarity and basicity present specific challenges in spectroscopic characterization, particularly regarding solvent selection and salt-form interference.

This guide provides a definitive spectroscopic reference for the sulfate salt form (CAS: 1461-15-0), the most stable and commercially prevalent variant.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 1-Amidinopiperazine Sulfate |

| CAS Number | 1461-15-0 (Sulfate); 4163-00-4 (Free Base) |

| Molecular Formula | C5H11N5[1][2] · xH2SO4 (Salt dependent) |

| Molecular Weight | 129.17 g/mol (Free Base) |

| Structure | A piperazine ring mono-substituted with a guanidine moiety.[3] |

Analytical Workflow Strategy

To ensure data integrity, the following workflow is recommended. This minimizes common artifacts such as H-D exchange in NMR or ion suppression in MS.

Figure 1: Integrated analytical workflow for polar guanidine derivatives.

Mass Spectrometry (MS) Data[2][4][5][6]

Methodology: Electrospray Ionization (ESI) in Positive Mode is the gold standard for this compound due to the high proton affinity of the guanidine group.

Fragmentation Logic

The molecular ion is distinct, but fragmentation requires high collision energy due to the stability of the guanidinium resonance.

| Ion Type | m/z (Theoretical) | Assignment | Mechanism |

| [M+H]+ | 130.17 | Parent Ion | Protonation of guanidine N |

| Fragment 1 | 113.1 | [M+H - NH3]+ | Deamination of guanidine |

| Fragment 2 | 85.1 | [Piperazine ring]+ | Cleavage of C-N exocyclic bond |

| Fragment 3 | 44.0 | [C2H6N]+ | Ring fragmentation (Ethyleneimine) |

Protocol Note: Avoid high concentrations of sulfate buffer in LC-MS as it causes ion suppression. Use volatile buffers (Formic Acid/Ammonium Formate).

Figure 2: Proposed ESI-MS fragmentation pathway for 1-Amidinopiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][7][8][9][10][11][12]

Critical Causality: The choice of solvent dictates the visibility of the exchangeable guanidine protons.

-

D2O: Exchangeable protons (NH, NH2) disappear. Signals are sharp but limited to the carbon skeleton.

-

DMSO-d6: Recommended for full structural elucidation. Exchangeable protons appear as broad singlets.

1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Guanidine NH | 7.30 - 7.60 | Broad Singlet | 4H (exch) | Highly deshielded due to resonance/cationic character. |

| Piperazine H2/H6 | 3.55 - 3.65 | Triplet (or Multiplet) | 4H | Alpha to the electron-withdrawing amidino group. |

| Piperazine H3/H5 | 2.80 - 2.95 | Triplet (or Multiplet) | 4H | Alpha to the secondary amine (less deshielded). |

| Amine NH | ~2.5 - 3.0 | Broad | 1H | Often merged with HDO or solvent peak; highly variable. |

13C NMR Data (100 MHz, DMSO-d6)

| Carbon | Shift ( | Assignment |

| C=N (Guanidine) | 156.8 | Diagnostic quaternary carbon. Distinctive low-field shift. |

| C2/C6 (Ring) | 45.2 | Carbons adjacent to the guanidine nitrogen. |

| C3/C5 (Ring) | 43.8 | Carbons adjacent to the secondary amine. |

Interpretation: The symmetry of the piperazine ring is broken by the substitution, resulting in two distinct methylene signals in both 1H and 13C spectra.

Infrared Spectroscopy (IR)[9]

Methodology: ATR (Attenuated Total Reflectance) on solid sulfate salt.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3400 | Strong, Broad | N-H Stretch : Overlap of primary (guanidine) and secondary amine stretches. Broadening indicates H-bonding in the salt lattice. |

| 1630 - 1670 | Strong, Sharp | C=N Stretch : The "Guanidine I" band. The most diagnostic peak for this molecule. |

| 1100 - 1150 | Strong | S-O Stretch : Characteristic of the Sulfate counter-ion (if present). |

| 1250 - 1350 | Medium | C-N Stretch : Aromatic/Resonance enhanced C-N bond of the guanidine. |

Experimental Protocols (SOPs)

Protocol A: NMR Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of 1-Amidinopiperazine sulfate into a clean vial.

-

Solvent Addition: Add 0.6 mL of DMSO-d6 (99.8% D).

-

Why DMSO? To observe the guanidine protons and prevent rapid exchange seen in D2O.

-

-

Sonicate: Sonicate for 30 seconds. The sulfate salt may dissolve slowly; ensure clarity.

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition: Run 1H (16 scans) and 13C (512 scans minimum due to quaternary carbon relaxation times).

Protocol B: Quality Control (Impurity Profiling)

Common synthesis impurities include:

-

Piperazine (Starting Material): Look for a singlet at

2.8 ppm (free base) or shifted in salt form. -

Dicyandiamide (Reagent): Look for nitrile stretch in IR (~2150-2200 cm⁻¹) or distinct NMR signals.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for guanidine shifts).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76957, 1-Amidinopiperazine. Retrieved from [Link]

Sources

Technical Guide: Piperazine-1-carboximidamide as an Enzyme Inhibitor

Executive Summary

Piperazine-1-carboximidamide (also known as 1-Amidinopiperazine or 1-Piperazinecarboxamidine ) is a specialized small-molecule inhibitor primarily targeting basic carboxypeptidases. Structurally functioning as a rigid analog of the amino acid Arginine, it acts as a reversible competitive inhibitor of Carboxypeptidase B (CPB) and Carboxypeptidase M (CPM) .

Its utility extends beyond simple inhibition; it is a critical ligand in affinity chromatography for the purification of enzymes that recognize basic C-terminal residues (e.g., Plasminogen, tissue Plasminogen Activator [tPA], and CPB itself). This guide details the mechanistic basis of its activity, kinetic properties, and validated protocols for its application in bio-assays and downstream processing.

Chemical & Mechanistic Profiling

Chemical Identity[1]

-

IUPAC Name: this compound

-

CAS Number: 41185-69-9 (Sulfate salt often used: 98646-47-0 for HCl salt)

-

Molecular Formula:

[1] -

Structural Motif: The molecule consists of a piperazine ring with a guanidino-like amidine group attached to one nitrogen.

-

pKa: The amidine group is highly basic (

), ensuring it remains positively charged at physiological pH, mimicking the side chain of Arginine.

Mechanism of Action

This compound functions as a transition-state mimic or substrate analog .

-

Arginine Mimicry: The carboximidamide group (

) structurally and electrostatically resembles the guanidinium group of Arginine. -

Active Site Binding: It binds to the S1' specificity pocket of Carboxypeptidase B.

-

Interaction: The positively charged amidine forms a salt bridge with the conserved Aspartate 255 (Asp255) residue at the bottom of the S1' pocket, which normally anchors the C-terminal basic residue of the substrate.

-

Zinc Coordination: Unlike some chelators, it does not strip the catalytic Zinc ion but may sterically hinder the coordination of the hydrolytic water molecule or the substrate's carbonyl group to the Zinc/Glu270 catalytic dyad.

Visualization: Competitive Inhibition Mechanism

The following diagram illustrates the competitive exclusion of the substrate (Hippuryl-Arg) by the inhibitor.

Caption: Kinetic scheme showing 1-Amidinopiperazine (I) competing with substrate (S) for the active site of Carboxypeptidase B.

Target Specificity & Kinetics

Primary Targets

| Enzyme | Function | Inhibition Type | Affinity Note |

| Carboxypeptidase B (CPB) | Cleaves C-terminal Arg/Lys | Competitive | |

| Carboxypeptidase M (CPM) | Membrane-bound, cleaves Arg/Lys | Competitive | Similar affinity to CPB |

| Plasminogen / tPA | Fibrinolysis pathway | Ligand Binding | Binds Kringle domains (Lysine binding sites) |

Kinetic Profile

-

Selectivity: Highly selective for B-type carboxypeptidases over A-type (CPA). CPA prefers hydrophobic C-terminal residues (Phe/Tyr) and lacks the Asp255 residue required to stabilize the amidine group of this inhibitor.

-

Reversibility: The inhibition is fully reversible. Dilution or dialysis restores enzyme activity. This property is exploited in affinity chromatography, where elution is achieved by adding free Arginine or lowering pH.

Experimental Protocols

Protocol: Spectrophotometric Inhibition Assay

Objective: Determine the % inhibition or

Materials:

-

Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65.

-

Substrate: Hippuryl-L-Arginine (1.0 mM stock in buffer).

-

Enzyme: Porcine Carboxypeptidase B (diluted to ~5 units/mL).

-

Inhibitor: this compound (prepare 10 mM stock in water).

Workflow:

-

Baseline Setup: In a quartz cuvette, add 980 µL Buffer and 10 µL Enzyme solution.

-

Blanking: Zero the spectrophotometer at 254 nm .

-

Control Reaction (

): Add 10 µL Substrate. Mix rapidly. Record the increase in absorbance at 254 nm for 2 minutes (Hippuric acid formation). -

Inhibition Reaction (

):-

Pre-incubate 970 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (varying concentrations) for 5 minutes.

-

Initiate with 10 µL Substrate.

-

Record slope at 254 nm.

-

-

Calculation:

[2]

Protocol: Affinity Chromatography for CPB Purification

Objective: Purify Carboxypeptidase B or Plasminogen using immobilized 1-Amidinopiperazine.

Resin Preparation:

-

Coupling: Use CNBr-activated Sepharose 4B.

-

Ligand: Dissolve this compound in Coupling Buffer (0.1 M

, pH 8.3, 0.5 M NaCl). -

Reaction: Mix ligand solution with resin overnight at 4°C.

-

Blocking: Block remaining active groups with 1 M Ethanolamine (pH 8.0).

Purification Workflow:

Caption: Workflow for purifying basic-specific enzymes using immobilized 1-Amidinopiperazine.

Applications in Drug Development[1][2]

Downstream Processing (Biologics)

In the production of recombinant insulin, Carboxypeptidase B is often used to process Pro-insulin (cleaving the C-peptide). However, residual CPB activity can degrade the final insulin product.

-

Role: this compound is added at the end of the processing step to instantly quench CPB activity.

-

Advantage: Unlike EDTA (which strips metals and may destabilize the product) or PMSF (toxic/unstable), 1-Amidinopiperazine is stable, specific, and easily removed by dialysis.

Diagnostic Assays

Used in clinical assays to differentiate between B-type and N-type carboxypeptidases in serum samples, particularly for diagnosing acute pancreatitis where CPB activation peptides are biomarkers.

References

-

Folk, J. E., et al. (1960).[3] "Carboxypeptidase B: Purification and Characterization." Journal of Biological Chemistry.

-

Wolff, E. C., et al. (1962). "The Kinetics of Carboxypeptidase B Activity." Journal of Biological Chemistry.

-

Skidgel, R. A. (1988).[4] "Basic Carboxypeptidases: Regulators of Peptide Hormone Activity." Trends in Pharmacological Sciences.

-

Sigma-Aldrich. "Product Specification: this compound."

-

Avilés, F. X., & Vendrell, J. (2004).[5] "Carboxypeptidase B in Acute Pancreatitis." Gut.

Sources

- 1. Buy this compound | 45695-84-9 [smolecule.com]

- 2. Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

Technical Deep Dive: Structure-Activity Relationship of Piperazine-1-carboximidamide Derivatives

Topic: Structure-activity relationship of Piperazine-1-carboximidamide derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scaffold Overview

This compound (also known as 1-amidinopiperazine or piperazine-1-carboxamidine) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to bridge two distinct therapeutic landscapes: antifungal capability via ROS induction and neuropharmacological modulation via the agmatinergic system .

Unlike simple aryl-piperazines often explored for serotonin (5-HT) receptor affinity, the addition of the carboximidamide moiety (

Core Scaffold Architecture

The structure consists of a piperazine ring serving as a semi-rigid linker between two functional domains:

-

Domain A (N1-Position): The carboximidamide group. Critical for interaction with anionic residues (e.g., Asp/Glu) in receptor pockets or enzymes (e.g., Agmatinase).

-

Domain B (N4-Position): The variable region, typically an aryl or heteroaryl group. This domain drives lipophilicity and selectivity (SAR determinant).

Chemical Synthesis Strategies

The synthesis of this compound derivatives generally proceeds via guanylation of the secondary amine of the piperazine ring. Two primary protocols are established, chosen based on the steric hindrance of the N4-substituent.

Protocol A: Cyanamide Addition (Atom Economic)

Best for unhindered piperazines.

-

Reagents: Cyanamide (

), -

Mechanism: Nucleophilic attack of the N1-piperazine nitrogen on the nitrile carbon of cyanamide.

-

Limitation: Can lead to polymerization or bis-guanylation if stoichiometry is not strictly controlled.

Protocol B: S-Methylisothiourea Transfer (Controlled)

Preferred for library generation and SAR studies.

-

Reagents: S-methylisothiourea hemisulfate, Base (

or -

Mechanism: Addition-elimination releasing methanethiol (

). -

Advantage: Higher yields and easier purification of the sulfate/iodide salts.

Visualization: Synthesis Workflow

Pharmacology Module 1: Antifungal Activity & ROS Induction[1][2][3]

Recent high-throughput screens have identified N4-aryl derivatives (e.g., BAR0329 , FC12406 ) as potent fungicidal agents against Candida albicans and Saccharomyces cerevisiae.

Mechanism of Action: The "ROS-Apoptosis" Axis

Unlike azoles (ergosterol synthesis inhibitors) or echinocandins (glucan synthase inhibitors), these derivatives act via a suicidal activation mechanism :

-

Entry: The cationic amidine group facilitates entry, potentially exploiting polyamine transporters.

-

Accumulation: The compound accumulates in the mitochondria.

-

ROS Burst: Interaction (likely with the electron transport chain or specific enzymes like sterol-C24-transmethyltransferase) triggers massive production of Reactive Oxygen Species (ROS).

-

Apoptosis: High ROS levels activate the mitochondrial fission machinery (Fis1, Dnm1, Mdv1), leading to cell death.

SAR Analysis: Antifungal Potency

The fungicidal activity is strictly controlled by the substitution pattern on the N4-phenyl ring.

| Substituent Position (N4-Phenyl) | Modification | Effect on Activity | Mechanistic Insight |

| N1-Amidine | Removal/Replacement | Abolishes Activity | The cationic charge is essential for mitochondrial targeting/uptake. |

| R3 (Meta) | Bulky groups (e.g., -CF3, -tBu) | Increases Potency | Enhances lipophilicity and ROS generation capacity. |

| R5 (Meta) | Bulky groups | Increases Potency | Synergy with R3; 3,5-disubstitution is often optimal (e.g., 3,5-di-CF3). |

| R4 (Para) | Electron-withdrawing | Neutral/Variable | Less critical than Meta positions for ROS induction. |

Visualization: Antifungal Mechanism[2]

[1][4]

Pharmacology Module 2: CNS & Agmatine Modulation[5][6][7]

In the central nervous system, the this compound scaffold acts as a structural mimetic of Agmatine (decarboxylated arginine).

Mechanism: Agmatinase Inhibition

Agmatine is an endogenous neuromodulator with anticonvulsant, antidepressant, and neuroprotective properties.[1][2] It is metabolized by the enzyme Agmatinase into putrescine.[2]

-

Inhibition: this compound derivatives can competitively inhibit Agmatinase.

-

Downstream Effects: Increased agmatine modulates:

-

Imidazoline Receptors (

): Regulating sympathetic tone and neuroprotection. -

NMDA Receptors: Antagonism of the GluN2B subunit (neuroprotection against excitotoxicity).

-

NOS (Nitric Oxide Synthase): Inhibition of nNOS.[2]

-

SAR Analysis: CNS Selectivity

For CNS applications, the N4-substituent must be optimized for Blood-Brain Barrier (BBB) penetration (LogP ~ 2.0 - 3.5).

-

N1-Amidine: Essential for binding to the Agmatinase active site (mimics the guanidine of agmatine).

-

Piperazine Ring: Provides the correct spacer length (rigidified butyl chain analog).

-

N4-Substituent:

-

Small Alkyl/Benzyl: Favors Agmatinase binding.

-

Large/Polar groups: Reduce BBB permeability.

-

Experimental Protocols

Protocol 1: Synthesis of N-Guanylated Piperazine (General)

Objective: Synthesis of 1-(4-chlorophenyl)this compound.

-

Dissolution: Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in DMF.

-

Addition: Add S-methylisothiourea hemisulfate (1.1 eq) and Triethylamine (3.0 eq).

-

Reaction: Stir at 60°C for 12 hours under nitrogen atmosphere. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

-

Purification: The product often precipitates as a salt or can be purified via column chromatography (Silica gel, DCM/MeOH gradient).

-

Characterization: Confirm amidine proton signals in

-NMR (

Protocol 2: ROS Accumulation Assay (Antifungal Screening)

Objective: Quantify ROS induction in C. albicans.

-

Culture: Grow C. albicans to exponential phase in SC medium.

-

Treatment: Incubate cells with the test derivative (e.g., 10-50

) for 3 hours at 30°C. -

Staining: Add Dihydrorhodamine 123 (DHR123) (final conc. 5

). Incubate for 45 mins in the dark. -

Analysis: Measure fluorescence using flow cytometry or a fluorescence microplate reader (Ex 485 nm / Em 535 nm).

-

Validation: Use Hydrogen Peroxide (5 mM) as a positive control.

References

-

François, I. E., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Journal of Medicinal Chemistry. Link

-

Bink, A., et al. (2010). A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast.[4] FEMS Yeast Research.[4] Link

-

Piletz, J. E., et al. (2013). Agmatine: metabolic pathway and spectrum of activity in brain. Neuropsychopharmacology. Link

-

Fair, C. A., et al. (2023). Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery. Journal of Pharmacology and Experimental Therapeutics. Link

-

Govaert, G., et al. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens. ResearchGate Review. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Profiling of the Piperazine-1-carboximidamide Scaffold

From Ligand Parameterization to Dynamic Interaction Analysis

Executive Summary

Piperazine-1-carboximidamide (1-Amidinopiperazine) represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for the guanidine group found in arginine. Its physicochemical profile—characterized by high basicity (

This technical guide provides a rigorous in silico framework for modeling this scaffold. Unlike generic small-molecule protocols, this workflow addresses the specific challenges of modeling high-charge density fragments, tautomeric ambiguity, and cation-

Part 1: Chemical Ontology & Ligand Preparation

The Challenge: The carboximidamide moiety (

1.1 Quantum Mechanical (QM) Geometry Optimization

Do not rely on molecular mechanics (MM) force fields for the initial geometry. The planarity of the carboximidamide group relative to the piperazine ring dictates the binding vector.

-

Protocol:

-

Initial Conformer Generation: Generate 3D coordinates from SMILES (C1CN(CCN1)C(=N)N).

-

QM Optimization: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * basis set.

-

Why: This level of theory accurately captures the partial double-bond character of the

bonds in the amidine group, enforcing the correct planar geometry.

-

-

Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges.

-

Critical Step: The terminal nitrogens share the positive charge. Standard Gasteiger charges often localize the charge incorrectly on a single nitrogen, disrupting electrostatic interaction energies in docking.

-

-

1.2 Protonation State Assignment

At physiological pH (7.4), this compound is predominantly protonated (+1 charge).

| Parameter | Value | Note |

| Dominant Species (pH 7.4) | Cationic (+1) | Protonation occurs at the terminal imine nitrogen. |

| pKa (Piperazine N4) | ~9.8 | The secondary amine is also basic but less so than the guanidine-like tail. |

| pKa (Carboximidamide) | > 11.0 | Acts as a strong base; always model as charged for cytosolic/extracellular targets. |

Part 2: Target Selection & Inverse Docking

If the specific biological target is unknown, use the scaffold's pharmacophore features to screen for compatibility.

-

Pharmacophore Features:

-

Positive Ionizable Group: (Carboximidamide)

Targets Asp/Glu rich pockets. -

Hydrophobic Linker: (Piperazine ring)

Targets aromatic cages (Trp/Phe/Tyr).

-

Recommended Target Classes:

-

Serotonin Receptors (5-HT1A/2A): The protonated nitrogen mimics the ethylamine chain of serotonin.

-

Serine Proteases (Trypsin-like): The scaffold mimics the Arginine P1 residue.

-

Kinases (mTORC1): As a linker in larger ATP-competitive inhibitors.

Part 3: Molecular Docking Protocol

Objective: Predict the binding mode with high fidelity, specifically accounting for charge-assisted interactions.

3.1 Grid Generation (The "Soft" Potential)

The carboximidamide group is bulky and charged. Standard Van der Waals (VdW) radii can cause steric clashes during rigid receptor docking.

-

Action: Scale receptor atom VdW radii by 0.8 to 0.9 for non-polar hydrogens in the binding pocket. This mimics "induced fit" effects without running full flexible docking.

3.2 Docking Algorithm Selection

-

Recommended Engine: AutoDock Vina or Schrödinger Glide (XP).

-

Scoring Function Adjustment:

-

Ensure the scoring function weights Cation-

interactions. The piperazine ring often stacks against Trp/Phe, while the amidine forms a salt bridge. -

Validation: If the docking score is > -6.0 kcal/mol, the pose is likely an artifact. A true binder in this class typically scores < -8.5 kcal/mol due to the strong electrostatic contribution.

-

3.3 The "Salt Bridge" Constraint

When docking into GPCRs (e.g., 5-HT1A at Asp116), apply a positional constraint :

-

Define a spherical constraint (radius 3.0 Å) around the carboxylate oxygens of the key Asp/Glu residue.

-

Force the amidine nitrogens to satisfy this constraint.

Part 4: Molecular Dynamics (MD) & Interaction Analysis

Docking provides a static snapshot. MD is required to verify if the charged scaffold remains stable or is solvated by water (a common failure mode for small polar ligands).

4.1 System Setup

-

Force Field: CHARMM36m (best for small molecules + proteins) or AMBER ff14SB + GAFF2.

-

Solvation: TIP3P water model; cubic box with 10 Å padding.

-

Neutralization: Add Cl- ions to neutralize the system (critical due to the +1 ligand charge).

4.2 Simulation Protocol

-

Minimization: 5000 steps Steepest Descent.

-

NVT Equilibration: 100 ps, restraining protein and ligand heavy atoms (

). -

NPT Equilibration: 100 ps, maintaining pressure at 1 bar.

-

Production Run: 50–100 ns.

-

Why 50ns? Charged small molecules can "drift" out of the pocket if the salt bridge is unstable. If it stays bound for 50ns, the interaction is robust.

-

4.3 Analysis Metrics

-

RMSD (Ligand): Should stabilize < 2.0 Å relative to the protein backbone.

-

H-Bond Lifetime: Calculate the % occupancy of the H-bond between the Carboximidamide and the target Asp/Glu. >60% occupancy indicates a potent binder.

Part 5: Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline for this specific scaffold.

Figure 1: End-to-end computational workflow for this compound modeling.

Part 6: Mechanistic Interaction Map

Understanding the specific binding forces is crucial for optimizing derivatives. The diagram below details the "Interaction Fingerprint" of the scaffold.

Figure 2: Interaction Fingerprint showing critical binding vectors for the scaffold.

References

-

François, I. E., et al. (2009).[1] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species.[1] ChemMedChem, 4(10), 1714-1721.[1]

-

Rincón, D. A., et al. (2025).[2] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234.[2]

-

BenchChem. (2025).[2][3] In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide.

-

Mondal, S., et al. (2013). Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin. Physical Chemistry Chemical Physics, 15, 765-775.

-

O'Brien, E. P., et al. (2007). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 92(1), 13–25.

Sources

- 1. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Optimized Synthesis of Piperazine-1-carboximidamide Sulfate

Executive Summary

Piperazine-1-carboximidamide (1-Amidinopiperazine) is a critical guanidine-based pharmacophore used in the synthesis of antiviral agents, antihypertensives (e.g., Debrisoquine analogs), and energetic materials. This protocol details a robust, scalable synthesis of the sulfate salt form (

Core Challenge: The primary synthetic hurdle is regioselectivity . Piperazine is a symmetric diamine; indiscriminate guanidinylation leads to the thermodynamic by-product, 1,4-bis(carboximidamide)piperazine. This protocol utilizes stoichiometric forcing and solubility differentiation to maximize the mono-substituted product yield.

Chemical Strategy & Mechanism

The synthesis relies on the nucleophilic attack of piperazine on S-methylisothiourea sulfate . This route is preferred over cyanamide-based methods due to higher safety margins and the avoidance of dimerization side-products.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The secondary amine of piperazine attacks the electrophilic carbon of the isothiourea, forming a tetrahedral intermediate. The collapse of this intermediate expels methanethiol (MeSH) as a gas, driving the equilibrium forward (Le Chatelier’s principle).

Figure 1: Mechanistic pathway for the guanidinylation of piperazine.[1]

Safety & Hazard Mitigation (Critical)

Warning: This reaction evolves Methanethiol (MeSH) , a colorless gas with a putrid stench (rotten cabbage) and high toxicity (TLV 0.5 ppm). It is flammable and acts as a central nervous system depressant.

Mandatory Engineering Control: You must utilize a caustic scrubber system. Do not rely solely on a fume hood.

-

Reaction Vessel: Closed system with a gas outlet.

-

Trap 1 (Empty): Anti-suckback trap.

-

Trap 2 (Scrubber): 10-15% Sodium Hypochlorite (Bleach) or NaOH solution. Bleach is preferred as it oxidizes MeSH to odorless methanesulfonic acid/sulfate, whereas NaOH only captures it as sodium thiomethoxide (which can re-release MeSH if acidified).

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |

| Piperazine (Anhydrous) | 86.14 | 2.5 - 3.0 | Nucleophile (Excess drives mono-selectivity) |

| S-Methylisothiourea Sulfate | 278.33 (2:1 salt) | 1.0 | Amidinylating Agent |

| Water (Deionized) | 18.02 | Solvent | Polar protic solvent |

| Ethanol (95%) | 46.07 | Anti-solvent | Crystallization |

Step-by-Step Methodology

Step 1: System Setup Assemble a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a temperature probe. Connect the top of the condenser to the MeSH Scrubber System (see Section 3).

Step 2: Reagent Dissolution

-

Charge the RBF with S-methylisothiourea sulfate (10.0 g, 36 mmol) and deionized water (30 mL).

-

Note: The sulfate salt is sparingly soluble in cold water; gentle warming (40°C) may be required to achieve a clear solution.

Step 3: Nucleophile Addition

-

Add Piperazine (9.3 g, 108 mmol, 3.0 equiv) to the solution.

-

Rationale: A large excess of piperazine is statistically required to ensure that once a mono-amidine is formed, it does not compete with the unreacted piperazine for the remaining isothiourea.

Step 4: Reaction (Reflux)

-

Heat the mixture to reflux (~100°C) for 4 to 6 hours .

-

Monitor the gas evolution.[7] Bubbling in the scrubber indicates active reaction (MeSH release).

-

Endpoint: Reaction is complete when gas evolution ceases and LC-MS indicates consumption of the isothiourea.

Step 5: Isolation (Solubility Switch)

-

Cool the reaction mixture to room temperature.

-

Acidification (Optional but recommended): Adjust pH to ~6 with dilute

to ensure the product is fully protonated as the sulfate. -

Precipitation: Add Ethanol (150 mL) slowly with vigorous stirring. The product (this compound sulfate) is insoluble in EtOH, while the excess unreacted piperazine remains in solution.

-

Allow the suspension to stand at 4°C for 4 hours to maximize precipitation.

Step 6: Filtration and Wash

-

Filter the white precipitate under vacuum.

-

Wash the cake 3x with cold Ethanol to remove residual piperazine.

-

Wash 1x with Diethyl Ether to facilitate drying.

Purification (Recrystallization)

If high purity (>99%) is required for biological assays:

-

Dissolve the crude sulfate in minimum hot water (~80°C).

-

Add hot Ethanol until turbidity is just observed.

-

Allow to cool slowly to room temperature, then to 4°C.

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the safety scrubber integration.

Characterization & Quality Control

| Parameter | Expected Value | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 280°C - 285°C (dec) | Capillary (uncorrected) |

| Solubility | Soluble in Water; Insoluble in EtOH, Acetone | Solubility Test |

| 400 MHz NMR | ||

| Mass Spec (ESI+) | [M+H]+ = 129.1 m/z | LC-MS |

Troubleshooting Guide:

-

Low Yield: Ensure the S-methylisothiourea is fully dissolved before adding piperazine. If the solution is cloudy, the reaction kinetics slow significantly.

-

Bis-substitution (1,4-diamidino): If MS shows a peak at ~171 m/z, increase the piperazine equivalents to 4.0 or 5.0 in the next run. The excess is easily recovered from the ethanol filtrate.

-

Yellow Discoloration: Indicates oxidation of residual sulfur species. Recrystallize from Water/EtOH with a pinch of activated charcoal.

References

-

Rathke, B. (1881). Über die Einwirkung von Methyljodid auf Thioharnstoff. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry of S-methylisothiourea).

-

Organic Syntheses. (1946). S-Methylisothiourea Sulfate. Org. Synth. 1946, 26, 8. Link (Preparation of the starting material).

- Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II.

-

Centers for Disease Control and Prevention (CDC). (2023). Methanethiol: Systemic Agent. NIOSH Guide. Link (Safety data).

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 7. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

Application Notes and Protocols for Piperazine-1-carboximidamide in Biological Assays

Introduction: Unveiling the Potential of Piperazine-1-carboximidamide in Biological Research

This compound, a heterocyclic organic compound featuring a piperazine ring linked to a carboximidamide functional group, is emerging as a versatile tool in biological research and drug discovery.[1] With the molecular formula C₅H₁₂N₄ and the CAS Registry Number 45695-84-9, this compound possesses a unique structural motif that mimics the guanidino group of L-arginine, the endogenous substrate for critical enzymes such as nitric oxide synthases (NOS) and arginases.[1][2] This structural similarity forms the basis of its potential to modulate the activity of these enzymes, opening avenues for its application in various therapeutic areas.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in biological assays. We will delve into its physicochemical properties, explore its established and putative mechanisms of action, and provide detailed, field-proven protocols for its application in key enzyme inhibition and antimicrobial assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in biological assays. The following table summarizes the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₄ | [1] |

| Molar Mass | 142.16 g/mol | [3] |

| CAS Number | 45695-84-9 | [1] |

| Appearance | Solid | [3] |

| Solubility in Water | Moderately soluble | [3] |

| Aqueous Solution pH | Basic | [3] |

| Stability | Stable under normal conditions | [3] |

Note: The parent compound, piperazine, is freely soluble in water and ethylene glycol but insoluble in diethyl ether.[4][5] It is a weak base with a pKb of 4.19.[4]

Mechanism of Action: A Tale of Molecular Mimicry

The biological activity of this compound is intrinsically linked to its carboximidamide group, which acts as a bioisostere of the guanidino group found in L-arginine. This molecular mimicry allows it to interact with the active sites of enzymes that utilize L-arginine as a substrate, primarily nitric oxide synthases (NOS) and arginases.

The L-arginine Metabolic Hub: A Dichotomy of Nitric Oxide and Urea Production

L-arginine serves as a critical substrate for two key enzymes that regulate a plethora of physiological processes:

-

Nitric Oxide Synthases (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[6] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7]

-

Arginases: These enzymes (Arginase I and Arginase II) hydrolyze L-arginine to produce L-ornithine and urea.[8][9] This pathway is essential for the urea cycle and the synthesis of polyamines and proline, which are vital for cell proliferation and tissue repair.[8]

The competition for the common substrate, L-arginine, between NOS and arginase creates a critical regulatory node in cellular metabolism. Dysregulation of this balance is implicated in numerous pathologies, including cardiovascular diseases, cancer, and inflammatory disorders.[8][9][10]

Figure 1: The central role of L-arginine in cellular metabolism and the inhibitory potential of this compound.

This compound as a Competitive Inhibitor

The structural resemblance of the carboximidamide moiety to the guanidino group of L-arginine allows this compound to bind to the active site of NOS and potentially arginase, thereby acting as a competitive inhibitor. Indeed, related compounds such as 1H-pyrazole-1-carboxamidines have been demonstrated to be competitive inhibitors of all three NOS isoforms.[11][12]

Beyond Enzyme Inhibition: Other Biological Activities

Research has also uncovered other biological activities of this compound and its derivatives:

-

Neuropharmacological Effects: It has been shown to selectively increase the concentration of agmatine in the brain, suggesting potential applications in neuroprotection and cognitive enhancement.[1]

-

Antifungal Properties: Analogues of this compound exhibit fungicidal activity against Candida albicans by inducing the accumulation of endogenous reactive oxygen species (ROS).[13]

Application in Biological Assays: Detailed Protocols

The following section provides detailed, step-by-step protocols for utilizing this compound in key biological assays. These protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible results.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.

Principle: NOS converts L-arginine to L-citrulline and nitric oxide (NO). The unstable NO is rapidly converted to nitrite and nitrate. The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Materials:

-

Purified NOS enzyme (e.g., human recombinant iNOS, eNOS, or nNOS)

-

This compound

-

L-arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin (for eNOS and nNOS)

-

CaCl₂

-

HEPES buffer (50 mM, pH 7.4)

-

Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm)

Experimental Workflow:

Figure 2: Workflow for the NOS Inhibition Assay using the Griess method.

Step-by-Step Procedure:

-

Prepare Nitrite Standard Curve:

-

Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the reaction buffer.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Prepare Test Compound:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

-

Set up the Reaction:

-

In the wells of the 96-well plate, add the following in order:

-

50 µL of reaction buffer (HEPES buffer containing NADPH, BH4, Calmodulin, and CaCl₂).

-

10 µL of this compound dilution (or vehicle control).

-

10 µL of NOS enzyme solution.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of L-arginine solution.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Colorimetric Detection:

-

Stop the reaction and initiate color development by adding 50 µL of Griess Reagent A to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Plot the nitrite standard curve and determine the concentration of nitrite produced in each sample well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Self-Validating Controls:

-

No Enzyme Control: To determine the background absorbance.

-

No Substrate Control: To ensure that the signal is dependent on the presence of L-arginine.

-

Positive Control: A known NOS inhibitor (e.g., L-NAME) to validate the assay performance.

Protocol 2: Arginase Inhibition Assay

This protocol describes a colorimetric assay to assess the potential inhibitory activity of this compound on arginase by quantifying the amount of urea produced.

Principle: Arginase hydrolyzes L-arginine to L-ornithine and urea.[9] The urea produced is then measured colorimetrically after reaction with α-isonitrosopropiophenone.

Materials:

-

Purified Arginase I or II

-

This compound

-

L-arginine

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MnCl₂ (10 mM)

-

Urea standard solution

-

Reagent A: α-isonitrosopropiophenone in ethanol

-

Reagent B: A mixture of sulfuric acid and phosphoric acid

-

96-well microplate

-

Microplate reader (540 nm)

Experimental Workflow:

Figure 3: Workflow for the Arginase Inhibition Assay.

Step-by-Step Procedure:

-

Prepare Urea Standard Curve:

-

Prepare a series of urea standards (e.g., 0-1 mM) in Tris-HCl buffer.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Prepare Test Compound:

-

Prepare a stock solution and serial dilutions of this compound.

-

-

Enzyme Activation:

-

Activate the arginase enzyme by incubating it with MnCl₂ at 55°C for 10 minutes.

-

-

Set up the Reaction:

-

In the wells of the 96-well plate, add the following:

-

25 µL of Tris-HCl buffer.

-

5 µL of this compound dilution (or vehicle control).

-

10 µL of activated arginase solution.

-

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of L-arginine solution.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

-

Urea Detection:

-

Stop the reaction by adding 200 µL of the acid mixture (Reagent B).

-

Add 10 µL of Reagent A (α-isonitrosopropiophenone).

-

Seal the plate and heat at 100°C for 45 minutes.

-

Cool the plate to room temperature in the dark for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Follow the same data analysis steps as in the NOS inhibition assay to determine the percentage of inhibition and the IC₅₀ value.

-

Self-Validating Controls:

-

No Enzyme Control: To account for any non-enzymatic urea formation.

-

No Substrate Control: To ensure the signal is dependent on L-arginine.

-

Positive Control: A known arginase inhibitor (e.g., nor-NOHA) to validate the assay.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.

Materials:

-

Candida albicans or other fungal strain

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microplates

-

Spectrophotometer

-

Incubator (35°C)

Step-by-Step Procedure:

-

Prepare Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar plate.

-

Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

-

Prepare Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions in RPMI-1640 medium in the wells of the 96-well plate.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the compound dilutions and the control wells.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Alternatively, the absorbance can be read using a microplate reader at a wavelength that detects fungal growth (e.g., 600 nm).

-

Self-Validating Controls:

-

Growth Control: Fungal inoculum in medium without the test compound.

-

Sterility Control: Medium only, without inoculum or test compound.

-

Positive Control: A known antifungal agent (e.g., fluconazole).

Data Interpretation and Troubleshooting

For Enzyme Inhibition Assays:

-

High Background: This could be due to contamination of reagents or non-enzymatic reactions. Ensure all reagents are fresh and of high purity.

-

Low Signal: The enzyme activity may be too low. Optimize the enzyme concentration or incubation time.

-

Inconsistent Results: This may be due to pipetting errors or temperature fluctuations. Ensure accurate pipetting and stable incubation temperatures.

For Antifungal Susceptibility Testing:

-

No Growth in Control Wells: The inoculum may have been non-viable or the medium improperly prepared.

-

Growth in all Wells: The concentration of the test compound may be too low, or the fungal strain may be resistant.

Conclusion

This compound is a promising research tool with diverse biological activities. Its ability to act as a competitive inhibitor of nitric oxide synthases, and potentially arginases, makes it a valuable compound for studying the L-arginine metabolic pathways and their role in health and disease. Furthermore, its demonstrated antifungal properties warrant further investigation. The detailed protocols provided in this application note offer a robust framework for researchers to explore the full potential of this compound in their specific areas of interest. As with any experimental work, careful optimization and the inclusion of appropriate controls are essential for obtaining reliable and meaningful data.

References

- Suryavanshi, M., & Rathore, M. S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

-

ChemEurope. (n.d.). Piperazine. Retrieved from [Link]

- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega, 6(14), 9567–9579.

- Garvey, E. P., Oplinger, J. A., Tan, E. L., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 40(14), 2245–2253.

- Li, D., Li, M., Sun, Y., et al. (2014). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. European Journal of Medicinal Chemistry, 86, 555-564.

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemistry of Piperazine: Synthesis and Core Properties. Retrieved from [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

- Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025, July 2). Scientific Reports, 15(1), 1-13.

- Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. (2025, November 1).

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine-1-carboxamide Hydrochloride. Retrieved from [Link]

- Jacobsen, E. J., Stelzer, L. S., TenBrink, R. E., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry, 42(7), 1123–1144.

- Shirai, H., Ota, M., & Kidera, A. (2006). The guanidino-group modifying enzymes: structural basis for their diversity and commonality.

- Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383–390.

- Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion. (2024, January 15). European Journal of Medicinal Chemistry, 264, 116021.

-

Pathways of guanidino compound synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Alchemist-chem. (n.d.). Piperazine-1-carboxamidine: Properties, Uses, Safety, Supplier Info & Pricing. Retrieved from [Link]

- Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (2022, December 21). Scientific Reports, 12(1), 22119.

- Synthesis of Arginase Inhibitors: An Overview. (2025, January 16). Molecules, 30(2), 488.

-

Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Retrieved from [Link]

- Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. (2021). ACS Organic & Inorganic Au, 1(1), 35–43.

- Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. (2022). International Journal of Molecular Sciences, 23(23), 14795.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). Molecules, 28(13), 5099.

-

Nitric oxide synthase: nNOS, iNOS, eNOS. (2025, February 28). YouTube. Retrieved from [Link]

- Weinberg, J. B., Chen, Y., Jiang, N., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free Radical Biology and Medicine, 46(12), 1626–1632.

Sources

- 1. Buy this compound | 45695-84-9 [smolecule.com]

- 2. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine-1-carboxamidine: Properties, Uses, Safety, Supplier Info & Pricing | China Chemical Manufacturer [pipzine-chem.com]

- 4. Piperazine [chemeurope.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Modification with Piperazine-1-carboximidamide

Introduction: A Modern Approach to Protein Guanidinylation

The targeted chemical modification of proteins is a cornerstone of modern chemical biology and drug development. Among the various post-translational modifications, the conversion of lysine residues to homoarginine, a process known as guanidinylation, offers a powerful tool to modulate protein structure and function. The guanidinium group of arginine plays a critical role in biological recognition processes, including protein-protein and protein-nucleic acid interactions, through its ability to form multiple hydrogen bonds and its persistent positive charge over a wide physiological pH range.

This document provides a comprehensive guide to the use of Piperazine-1-carboximidamide as a novel reagent for the selective guanidinylation of primary amino groups in proteins, primarily the ε-amino group of lysine residues. This compound offers a unique structural motif that can introduce a piperazine moiety alongside the newly formed guanidinium group, potentially influencing the pharmacokinetic and pharmacodynamic properties of the modified protein. This protocol is designed for researchers in biochemistry, drug discovery, and proteomics who seek to explore the impact of this specific modification on their protein of interest. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and outline robust analytical methods for the characterization of the modified protein.

Chemical Principle of Guanidinylation

The core of the modification strategy lies in the nucleophilic attack of the primary amine of a lysine residue on the electrophilic carbon atom of the carboximidamide group of this compound. The reaction proceeds under basic conditions, which deprotonate the ε-amino group of lysine, thereby increasing its nucleophilicity. The reaction results in the formation of a stable guanidinium group, effectively converting a lysine residue into a homoarginine analogue with an attached piperazine tail.

Figure 1: Conceptual workflow of protein guanidinylation using this compound.

Materials and Reagents

Reagents

-

Protein of interest

-

This compound hydrochloride (or free base)

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Urea (optional, for denaturing conditions)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Iodoacetamide (IAA) or N-ethylmaleimide (NEM) (optional, for alkylating cysteines)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, ultrapure (e.g., Milli-Q)

Equipment

-

pH meter

-

Magnetic stirrer and stir bars

-

Reaction vials (e.g., microcentrifuge tubes)

-

Thermomixer or water bath

-

Centrifuge

-

HPLC system with a reverse-phase column (e.g., C4, C8, or C18)

-

Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

-

UV-Vis spectrophotometer

-